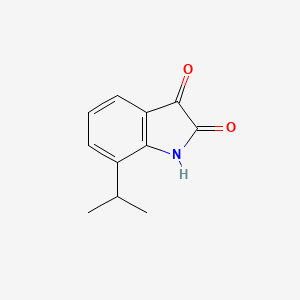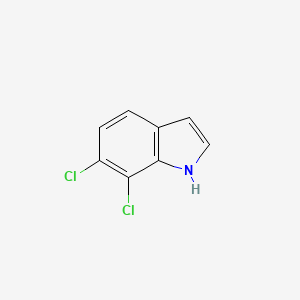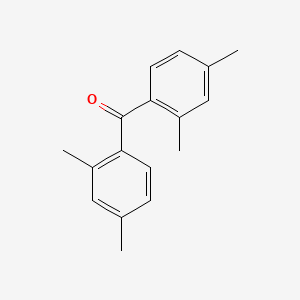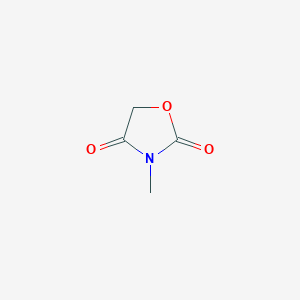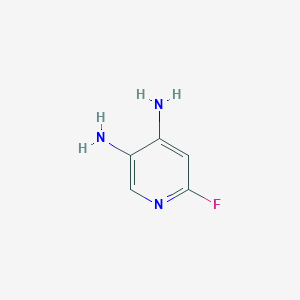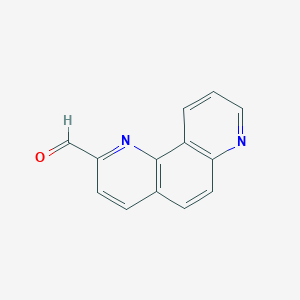
1,7-Phenanthroline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Phenanthroline-2-carbaldehyde is a compound with the molecular formula C13H8N2O . It is a phenylhydrazone compound that has been shown to have anticancer activity . It is also a supramolecular complex, which means it can form hydrogen bonds and coordinate bonds with other molecules .
Synthesis Analysis
The synthesis of 1,7-Phenanthroline-2-carbaldehyde involves several steps. For example, one study reported the synthesis of a similar compound, 7-((Hydroxyimino)methyl)-1,10-phenanthroline-4-carbaldehyde oxime, in two steps starting from 4,7-dimethyl-1,10-phenanthroline .Molecular Structure Analysis
1,7-Phenanthroline-2-carbaldehyde contains a total of 26 bonds; 18 non-H bonds, 17 multiple bonds, 1 rotatable bond, 1 double bond, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 aldehyde (aromatic), and 2 Pyridine .Chemical Reactions Analysis
1,7-Phenanthroline-2-carbaldehyde can participate in various chemical reactions. For instance, it has been used in base-metal-catalyzed alkene hydrosilylation, a significant homogeneous catalytic reaction .Physical And Chemical Properties Analysis
The molecular weight of 1,7-Phenanthroline-2-carbaldehyde is 208.21 g/mol . It has a topological polar surface area of 42.8 Ų and a complexity of 269 . Its solubility is greater than 31.2 µg/mL at pH 7.4 .Aplicaciones Científicas De Investigación
Fluorescent Probes and Ion Recognition
1,7-Phenanthroline derivatives have been studied for their potential as fluorescent probes and for ion recognition. For instance, a study by Algi (2016) reported the synthesis of a compound derived from 1,10-phenanthroline which acts as a fluorogenic probe for the detection of hypochlorite ion in aqueous solutions. This compound also showed responsiveness to metal ions like Zn2+, Cd2+, Ni2+, and Cu2+, indicating potential applications in metal ion recognition (Algi, 2016).
Synthesis and Properties of Complexes
1,7-Phenanthroline-2-carbaldehyde has been utilized in the synthesis of various metal complexes. For example, research by Rahman and Jahng (2007) involved the synthesis of benzo[b]-1,10-phenanthrolines and their ruthenium(II) complexes, highlighting the compound's versatility in forming metal complexes with potential applications in various fields including catalysis and materials science (Rahman & Jahng, 2007).
Fluorescence Properties in Complex Formation
The fluorescence properties of 1,7-Phenanthroline-2-carbaldehyde derivatives have been explored, particularly when forming complexes with metals. Li et al. (2015) synthesized a novel ligand and its Sm(III) complex which, when reacted with 1,10-phenanthroline, showed efficient luminescence activity. This indicates the compound's potential in developing luminescent materials and sensors (Li et al., 2015).
Novel Synthesis Methods
1,7-Phenanthroline-2-carbaldehyde has been employed in novel synthesis methods for creating derivatives with unique properties. For instance, Riesgo et al. (1996) developed an improved preparation method for certain phenanthroline derivatives, demonstrating the compound's utility in synthetic chemistry (Riesgo et al., 1996).
Safety And Hazards
Direcciones Futuras
The future research directions for 1,7-Phenanthroline-2-carbaldehyde could involve further exploration of its potential applications in medicine, given its ability to interact with DNA and its demonstrated anticancer activity . Additionally, its role in chemical reactions such as base-metal-catalyzed alkene hydrosilylation could be further investigated .
Propiedades
IUPAC Name |
1,7-phenanthroline-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-10-5-3-9-4-6-12-11(13(9)15-10)2-1-7-14-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBRPIGVQKJGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2N=C(C=C3)C=O)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,7-Phenanthroline-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

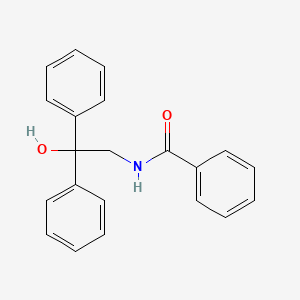
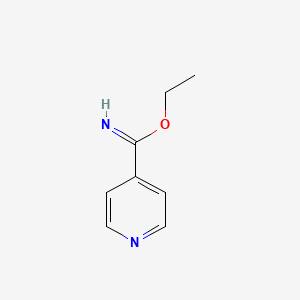

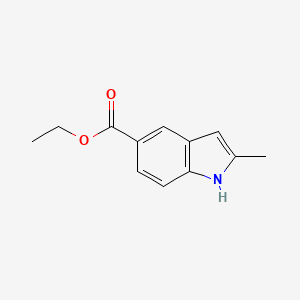

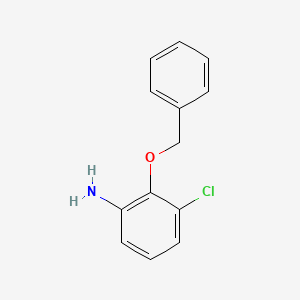
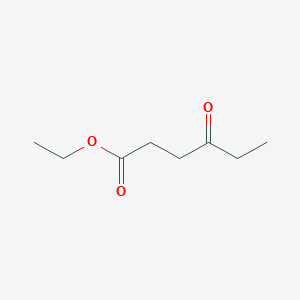
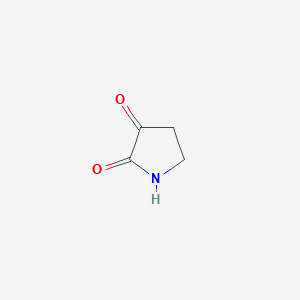
![Benzoic acid, 2-[(3,4-dichlorophenyl)thio]-](/img/structure/B1313884.png)
